3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
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Overview
Description
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a hydroxy group, a methyl group, and a morpholinylmethyl group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using a bromophenol and a suitable leaving group on the chromen-4-one core.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the chromen-4-one core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
Morpholinylmethylation: The morpholinylmethyl group can be introduced through a Mannich reaction involving morpholine, formaldehyde, and the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkyl halides.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Materials Science: The compound can be used in the synthesis of advanced materials with specific optical and electronic properties.
Chemical Biology: It can serve as a tool for chemical biology studies to investigate cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-1-morpholin-4-yl-ethanethione
- 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group, hydroxy group, and morpholinylmethyl group on the chromen-4-one core allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5/c1-13-20(28-18-5-3-2-4-16(18)22)19(25)14-6-7-17(24)15(21(14)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVDVHHMSGQLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)OC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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